molecular formula C20H13NO6 B292690 8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate

8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate

Cat. No. B292690
M. Wt: 363.3 g/mol
InChI Key: APXCVYYABMPPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyranoquinoline derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate is not fully understood. However, it is believed to act by binding to DNA and interfering with the replication and transcription processes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate have been extensively studied. This compound has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. It also possesses antioxidant properties and has been shown to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate in lab experiments include its high sensitivity and specificity for detecting DNA damage and repair processes. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of its potential applications in drug discovery and development, particularly in the development of new anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.

Synthesis Methods

The synthesis of 8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate can be achieved through a multistep process. One of the most common methods involves the condensation of 2-furoic acid with 4-hydroxyquinoline in the presence of a dehydrating agent, followed by cyclization with a suitable reagent to form the pyranoquinoline ring system.

Scientific Research Applications

8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate has been investigated for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of DNA damage and repair processes. This compound has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

Molecular Formula

C20H13NO6

Molecular Weight

363.3 g/mol

IUPAC Name

(4,8-dioxo-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,13(17),14-pentaen-6-yl) furan-2-carboxylate

InChI

InChI=1S/C20H13NO6/c22-15-10-14(26-20(24)13-7-3-9-25-13)16-18(27-15)12-6-1-4-11-5-2-8-21(17(11)12)19(16)23/h1,3-4,6-7,9-10H,2,5,8H2

InChI Key

APXCVYYABMPPAH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C4=C3OC(=O)C=C4OC(=O)C5=CC=CO5

Canonical SMILES

C1CC2=C3C(=CC=C2)C4=C(C(=CC(=O)O4)OC(=O)C5=CC=CO5)C(=O)N3C1

Origin of Product

United States

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